molecular formula C4H7N5O5S-2 B11821101 4,5,6-triamino-1H-pyrimidin-2-one;sulfate

4,5,6-triamino-1H-pyrimidin-2-one;sulfate

Cat. No.: B11821101
M. Wt: 237.20 g/mol
InChI Key: AXXYYKHTSANFOE-UHFFFAOYSA-L
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Description

4,5,6-Triamino-1H-pyrimidin-2-one sulfate is a chemical compound with the molecular formula C4H7N5O · H2SO4. It is also known as 4,5,6-triamino-2-hydroxypyrimidine sulfate. This compound is notable for its applications in chemical synthesis and various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6-triamino-1H-pyrimidin-2-one sulfate typically involves the reaction of 2,5,6-triaminopyrimidin-4(3H)-one with sulfuric acid. The reaction conditions often require controlled temperatures and specific pH levels to ensure the formation of the sulfate salt .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. it is likely that large-scale synthesis follows similar principles to laboratory methods, with additional steps for purification and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4,5,6-Triamino-1H-pyrimidin-2-one sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different oxidized forms, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

4,5,6-Triamino-1H-pyrimidin-2-one sulfate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5,6-triamino-1H-pyrimidin-2-one sulfate involves its interaction with specific molecular targets and pathways. The compound’s amino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6-Triamino-1H-pyrimidin-2-one sulfate is unique due to its specific arrangement of amino groups and its sulfate salt form. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C4H7N5O5S-2

Molecular Weight

237.20 g/mol

IUPAC Name

4,5,6-triamino-1H-pyrimidin-2-one;sulfate

InChI

InChI=1S/C4H7N5O.H2O4S/c5-1-2(6)8-4(10)9-3(1)7;1-5(2,3)4/h5H2,(H5,6,7,8,9,10);(H2,1,2,3,4)/p-2

InChI Key

AXXYYKHTSANFOE-UHFFFAOYSA-L

Canonical SMILES

C1(=C(NC(=O)N=C1N)N)N.[O-]S(=O)(=O)[O-]

Origin of Product

United States

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